![molecular formula C5H8O2 B045723 Isopropenyl acetate CAS No. 108-22-5](/img/structure/B45723.png)
Isopropenyl acetate
Overview
Description
Isopropenyl acetate is an ester, which is a class of compounds that react with acids to liberate heat along with alcohols and acids . It is an important chemical raw material intermediate with a wide range of applications in chemicals, materials, and medicine .
Synthesis Analysis
Isopropenyl acetate can be synthesized using acetone and ketene as raw materials under acidic conditions . The process conditions were studied through experiments with one variable, and the effects of the catalyst activity and dosage, the reaction time, and the reaction temperature on the yield of isopropenyl acetate were investigated . The optimal reaction conditions were obtained, and macroscopic kinetic equations of the esterification reaction were obtained by fitting the experimental data .
Molecular Structure Analysis
The molecular formula of Isopropenyl acetate is C5H8O2 . The structure of Isopropenyl acetate can be viewed using Java or Javascript .
Chemical Reactions Analysis
Isopropenyl acetate is known to form copolymeroxides of different compositions with indene by the free radical-initiated oxidative copolymerization . It also reacts with acids to liberate heat along with alcohols and acids .
Physical And Chemical Properties Analysis
Isopropenyl acetate is a clear colorless liquid . It is less dense than water . Its vapors are heavier than air . It is used to make other chemicals .
Scientific Research Applications
- Isopropenyl acetate is commercially significant as the principal precursor to acetylacetone . Acetylacetone is a versatile compound used in coordination chemistry, organic synthesis, and as a ligand for metal complexes .
- In organic synthesis, isopropenyl acetate is employed to prepare enol acetates of ketones. These enol acetates serve as intermediates in various chemical transformations, including the synthesis of complex molecules .
- Isopropenyl acetate participates in the preparation of acetonides from diols. Acetonides are cyclic acetals formed by the reaction of diols with acetone or its derivatives. These compounds find applications in protecting functional groups during organic synthesis .
- Iodine in isopropenyl acetate acts as a unique catalyst for the acetylation of alcohols, phenols, and amines under solvent-free conditions. This reaction is valuable in the modification of organic molecules .
- Isopropenyl acetate serves as a solvent for various materials, including cellulose, plastics, and oil. Its ability to dissolve these substances makes it useful in industrial processes and research applications .
- Copolymers containing isopropenyl acetate units have been synthesized. For instance, the poly(styrene-co-isopropenyl acetate) copolymer acts as a macroinitiator for cationic polymerization of isobutylene, leading to graft copolymers. These materials find use in materials science and polymer engineering .
Acetylacetone Precursor
Enol Acetates of Ketones
Acetonides from Diols
Catalyst for Acetylation
Solvent for Cellulose, Plastics, and Oils
Polymerization Initiator
Safety And Hazards
Isopropenyl acetate is flammable and will form explosive mixtures with air . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .
properties
IUPAC Name |
prop-1-en-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCEOQFVDFGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | ISOPROPENYL ACETATE | |
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Related CAS |
24980-56-1 | |
Record name | 1-Propen-2-ol, 2-acetate, homopolymer | |
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DSSTOX Substance ID |
DTXSID3031492 | |
Record name | Isopropenyl acetate | |
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Molecular Weight |
100.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma | |
Record name | ISOPROPENYL ACETATE | |
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Record name | Isopropenyl acetate | |
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Record name | Isopropenyl acetate | |
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Boiling Point |
97 °C | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Flash Point |
60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP) | |
Record name | ISOPROPENYL ACETATE | |
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Record name | 1-PROPEN-2-OL, ACETATE | |
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Solubility |
Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Density |
0.9090 g/cu cm at 20 °C, 0.917-0.923 | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Record name | Isopropenyl acetate | |
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Vapor Pressure |
45.2 [mmHg], 45 mm Hg at 25 °C | |
Record name | Isopropenyl acetate | |
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Product Name |
Isopropenyl acetate | |
Color/Form |
WATER WHITE LIQUID, Liquid | |
CAS RN |
108-22-5 | |
Record name | ISOPROPENYL ACETATE | |
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Record name | Isopropenyl acetate | |
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Record name | 1-Propen-2-ol, acetate | |
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Record name | ISOPROPENYL ACETATE | |
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Record name | 1-PROPEN-2-OL, ACETATE | |
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Melting Point |
-92.9 °C | |
Record name | 1-PROPEN-2-OL, ACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Isopropenyl acetate has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
A: While specific spectroscopic data isn't detailed within the provided papers, key spectroscopic techniques for characterizing isopropenyl acetate include 1H NMR, 13C NMR, and FTIR. These techniques provide information about the compound's structure, bonding, and functional groups. [, , , ]
A: Research indicates that high-pressure radical polymerization (1 GPa) of isopropenyl acetate yields poly(isopropenyl acetate) with a significantly higher molecular weight compared to polymerization under ambient conditions. []
ANone: Isopropenyl acetate is a valuable reagent in organic synthesis, particularly for acetylation reactions. Its applications include:
- One-pot synthesis of γ,δ-unsaturated carbonyl compounds: [IrCl(cod)]2 catalyzed reactions of allyl alcohols with isopropenyl acetate can generate γ,δ-unsaturated carbonyl compounds. [, ]
- Functionalization of glycerol: In the presence of Amberlyst-15 catalyst, isopropenyl acetate participates in a transesterification-acetalization tandem process to functionalize glycerol. []
- Acetylation of N-methylpyrrole derivatives: Isopropenyl acetate selectively acetylates N-methylpyrrole derivatives at the 5-position. []
- Acylation of alcohols and amines: In the presence of Cp2Sm(thf)2 catalyst, isopropenyl acetate acts as an acylating agent for alcohols and amines, producing corresponding esters and amides. []
- Acetylation of tertiary alcohols: An efficient method utilizing isopropenyl acetate for acylating tertiary alcohols was developed, employing cyclohexanone oxime acetate and Cp2Sm(thf)2 as catalysts. []
A: Studies show that zeolites, acting as solid solvents, exhibit competitive adsorption effects with reactants during Friedel–Crafts acetylations. Isopropenyl acetate displays stronger adsorption than anisole but weaker than acetic anhydride, influencing reaction rates. []
A: Yes, isopropenyl acetate has been successfully employed as an efficient acylating agent for amines under solvent- and catalyst-free conditions, offering a greener approach to acetylation. []
A: Research demonstrates that chemically modifying wood with isopropenyl acetate, using iodine as a catalyst, enhances dimensional stability. The acetylation process, often conducted under solvent-free conditions, improves the wood's resistance to moisture-induced swelling and shrinking. []
ANone: Various analytical techniques are employed to study isopropenyl acetate and its reactions, including:
- Gas chromatography: This method is valuable for separating and analyzing volatile compounds, including isopropenyl acetate and its reaction products. []
- Thin Layer Chromatography (TLC): This technique is useful for monitoring reaction progress and identifying reaction components. [, ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are crucial for characterizing isopropenyl acetate, its polymers, and reaction products, providing detailed structural information. [, , ]
- Vapor-liquid equilibrium (VLE) measurements: These measurements are essential for understanding the vapor-liquid behavior of isopropenyl acetate in mixtures and designing separation processes. [, , , , ]
A: Isopropenyl acetate serves as a monomer in the production of poly(isopropenyl acetate). This polymer can be further modified, for example, by saponification, to generate poly(isopropenyl alcohol), a material with interesting biocompatibility properties. []
A: Yes, studies have demonstrated the successful kinetic resolution of enantiomers in racemic and enantiomerically enriched 2- and 3-alkanols using Pseudomonas cepacia lipase catalyzed transesterification with isopropenyl acetate. This method provides access to enantiopure alcohols by exploiting the lipase's selectivity for one enantiomer over the other. [, ]
A: Research on isopropenyl acetate has progressed significantly, driven by its utility in various fields. Initial studies focused on its synthesis and fundamental properties. Contemporary research explores its applications in organic synthesis, polymer chemistry, material science, and green chemistry, showcasing its versatility. []
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